Repaglinide is a non-sulfonylurea hypoglycemic agent [ [] https://www.semanticscholar.org/paper/53bf5cd9c7a1380fc55a4c17d8aa5e3da0f8b4ea ] belonging to the meglitinide class of drugs [ [] https://www.semanticscholar.org/paper/008f20febea9ed725363a4b4c82a23358fa83093 ]. It is classified as a prandial glucose regulator, designed to normalize mealtime glucose excursions [ [] https://www.semanticscholar.org/paper/023928d400f7d15c1832a7c75ae599dcf6262255 ]. In scientific research, repaglinide is used to study insulin secretion, pancreatic beta-cell function, and drug interactions involving cytochrome P450 enzymes.
The synthesis of repaglinide has been a subject of various studies aimed at improving yield and reducing costs. A notable method involves the reaction of the (S)-amine with a protected carboxylic acid in the presence of pivaloyl chloride and a base. The general steps are as follows:
This method emphasizes efficiency, achieving yields around 94% with high purity (99.5% by HPLC) while avoiding complex purification steps like chromatography .
The molecular structure of repaglinide can be described as follows:
X-ray crystallography studies have revealed that the compound forms dimers through hydrogen bonding, which influences its solid-state properties .
Repaglinide undergoes several chemical reactions during its synthesis and metabolism:
These reactions are critical for both the synthesis of repaglinide and its pharmacokinetic profile .
Repaglinide acts as an insulin secretagogue, primarily through the following mechanism:
This mechanism allows repaglinide to effectively lower postprandial blood glucose levels, with studies indicating a significant reduction in glucose levels following meals .
Repaglinide exhibits several notable physical and chemical properties:
The compound's solubility profile affects its bioavailability and therapeutic efficacy .
Repaglinide is primarily used in clinical settings for managing Type 2 diabetes mellitus. Its applications include:
Repaglinide is a member of the meglitinide class of insulin secretagogues, characterized by its rapid onset and short duration of action. It exerts glucose-lowering effects by directly stimulating insulin release from pancreatic β-cells. The compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on β-cell membranes [1] [4]. This binding triggers a cascade of events: closure of KATP channels, membrane depolarization, opening of voltage-dependent calcium (Ca2+) channels, and subsequent Ca2+ influx. The rise in intracellular Ca2+ concentrations ultimately induces exocytosis of insulin-containing granules [6] [10].
Unlike sulfonylureas, repaglinide’s insulinotropic activity is strictly dependent on the presence of glucose. In vitro studies demonstrate negligible insulin secretion at low glucose concentrations (<3 mmol/L), with maximal activity observed at intermediate levels (3–10 mmol/L). At very high glucose concentrations (>15 mmol/L), repaglinide does not further augment glucose-stimulated insulin secretion, indicating a physiological ceiling effect [1] [5]. This mechanism minimizes insulin release during fasting states, reducing hypoglycemia risk.
The glucose dependency of repaglinide arises from its interaction with intracellular metabolic pathways. Glucose metabolism in β-cells increases the ATP/ADP ratio, promoting KATP channel closure. Repaglinide amplifies this effect by binding to SUR1 with higher affinity under elevated glucose conditions. Research shows a 16-fold increase in repaglinide’s potency (EC50 reduction from 14 µM to 0.9 µM) when glucose concentrations rise from 3 mM to 16 mM [5]. This dynamic interaction ensures that insulin secretion aligns closely with postprandial glucose excursions.
Table 1: Glucose-Dependent Potency of Repaglinide
Glucose Concentration (mM) | EC50 (µM) | Potency Increase vs. 3 mM Glucose |
---|---|---|
3 | 14.0 | 1x (baseline) |
8 | 2.3 | 6x |
16 | 0.9 | 16x |
Data derived from isolated rat islet studies [5]
Although both repaglinide and sulfonylureas target SUR1, they occupy distinct binding sites. Repaglinide binds to a high-affinity site (KD = 3.6 nM) on the SUR1 subunit, which differs from the primary glibenclamide-binding site (KD = 25 nM). Competitive binding assays reveal that repaglinide’s affinity for its site is 150-fold higher than for the classic sulfonylurea site, while glibenclamide shows 40-fold lower affinity for the repaglinide site [6]. This selectivity may explain differences in clinical effects.
Repaglinide exhibits faster association and dissociation kinetics compared to sulfonylureas. Its dissociation half-life from SUR1 is <10 seconds, whereas glibenclamide remains bound for >1 hour [6]. This translates to a shorter duration of insulin secretion (4–6 hours vs. 12–24 hours for sulfonylureas), enabling meal-specific dosing [1] [8]. Clinically, this kinetic profile reduces prolonged hypoglycemia risk, particularly in elderly patients [2] [7].
In vitro studies using perfused rat islets demonstrate that repaglinide enhances β-cell sensitivity to glucose. It shifts the dose-response curve for glucose-stimulated insulin secretion (GSIS) to the left, reducing the EC50 for glucose by 1.7 mM. In contrast, sulfonylureas like glyburide may impair GSIS or show no significant effect on glucose sensitivity [5]. This difference suggests repaglinide may preserve β-cell responsiveness during long-term therapy.
Table 2: Molecular and Functional Comparison with Sulfonylureas
Property | Repaglinide | Sulfonylureas (e.g., Glibenclamide) |
---|---|---|
Primary Binding Site | High-affinity SUR1 site | Classic sulfonylurea site |
Binding KD | 3.6 nM (own site) | 25 nM (own site) |
Dissociation Half-life | <10 seconds | >60 minutes |
Effect on GSIS EC50 | Decreases by 1.7 mM | No change or increase |
Glucose Dependency | Strong | Moderate to weak |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7